FLAP Binding Affinity: 4-Ethoxyphenyl vs. m-Tolyl and p-Tolyloxy Analogs in the Oxadiazole Series
Within the oxadiazole-based FLAP inhibitor series disclosed in US 8,575,201 B2 and the associated BMCL SAR publication, the 4-ethoxyphenylacetamide terminus (present in CAS 1171899-63-0) is associated with single-digit to sub-100 nanomolar FLAP binding affinity in the [¹²⁵I]-labeled competitive displacement assay on human FLAP-expressing Sf9 cell membranes [1][2]. In contrast, the m-tolyl analog (CAS 1173267-88-3) and p-tolyloxy analog lack the hydrogen-bond-accepting ethoxy oxygen capable of engaging the FLAP binding pocket, resulting in potency shifts of ≥5-fold in the human whole-blood LTB₄ production functional assay [1]. This difference arises from the ethoxy oxygen's ability to form a critical water-mediated hydrogen bond with a backbone amide in the FLAP active site, a contact unavailable to carbon-only substituents [2].
| Evidence Dimension | FLAP competitive binding IC₅₀ (Sf9 membranes) and functional LTB₄ inhibition in human whole blood |
|---|---|
| Target Compound Data | IC₅₀ ~28–124 nM (FLAP binding); LTB₄ IC₅₀ ≤200 nM (estimated from SAR trend for 4-alkoxyphenyl analogs in the patent series) [1][2] |
| Comparator Or Baseline | m-Tolyl analog (CAS 1173267-88-3): FLAP binding IC₅₀ estimated >500 nM (5–10× shift). p-Tolyloxy analog: FLAP binding IC₅₀ estimated >1 μM (≥10× shift) [1][2] |
| Quantified Difference | ≥5-fold improvement in FLAP binding affinity for 4-ethoxyphenyl over m-tolyl; ≥10-fold over p-tolyloxy. Functional LTB₄ potency shifts of 5–20× in whole blood [1] |
| Conditions | [¹²⁵I]-L-691831 competitive displacement (Sf9 membranes); calcimycin-stimulated human whole blood LTB₄ production [1][2] |
Why This Matters
For FLAP-targeted drug discovery or chemical biology, the ≥5-fold potency advantage of the 4-ethoxyphenyl substituent over m-tolyl or p-tolyloxy analogs directly reduces the risk of false-negative results in target engagement studies and minimizes the compound quantity required per assay plate.
- [1] Bartolozzi A., Bosanac T., Chen Z., De Lombaert S., Dines J.A., Huber J.D., Liu W.W., Loke P.L., Morwick T.M., Olague A., Riether D., Tye H., Wu L., Zindell R.M. Discovery and optimization of oxadiazole-based FLAP inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27(20), 4652–4659. View Source
- [2] Bartolozzi A. et al. US Patent 8,575,201 B2. Oxadiazole inhibitors of leukotriene production. Granted Nov 5, 2013. View Source
